
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate, also known as L-THP, is a natural product that has been isolated from various sources, including marine sponges and bacteria. L-THP has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Wirkmechanismus
The exact mechanism of action of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate is not fully understood. However, studies have suggested that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate exerts its effects through multiple pathways. One proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to activate the AMPK signaling pathway, which plays a role in energy metabolism and autophagy.
Biochemical and Physiological Effects:
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been found to have a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been found to have antiviral activity against a number of viruses, including HIV, HCV, and HSV. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also has a wide range of biological activities, making it useful for studying multiple pathways and diseases. However, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life in vivo, which can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. One area of research involves the development of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate analogs with improved solubility and pharmacokinetic properties. Another area of research involves the identification of the specific targets of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate and the mechanisms by which it exerts its effects. Finally, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate may have potential applications in the treatment of a variety of diseases, including cancer, inflammation, and viral infections, and further research is needed to explore these possibilities.
Synthesemethoden
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of L-proline with acetaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of L-proline with methyl vinyl ketone, followed by reduction with sodium borohydride. Both methods yield (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate with high purity and yield.
Wissenschaftliche Forschungsanwendungen
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research involves the antitumor properties of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. Studies have shown that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research involves the anti-inflammatory properties of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. Studies have shown that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Eigenschaften
IUPAC Name |
methyl (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-3-5(9)6(8-4)7(10)11-2/h4-6,8-9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYLGOSCKAEYLM-SRQIZXRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H](N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


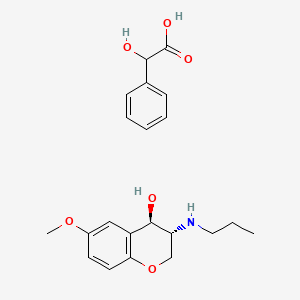

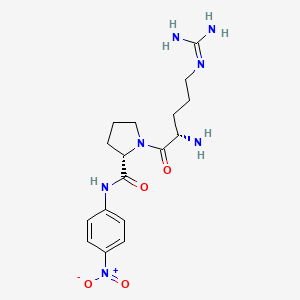
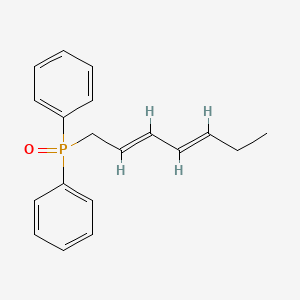
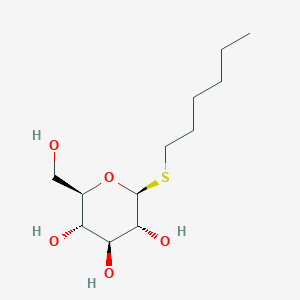
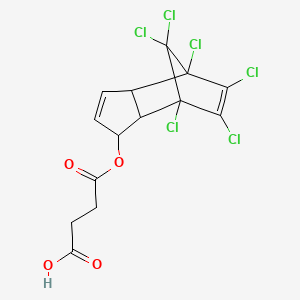

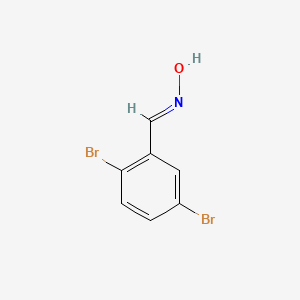
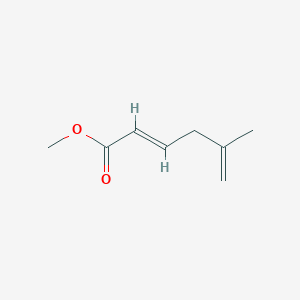
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)